Cas no 1206247-80-4 (4,6-dibromopyridine-2-carbonitrile)
4,6-dibromopyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dibromopicolinonitrile
- FCH1385001
- AX8270239
- 4,6-dibromopyridine-2-carbonitrile
- CS-0102726
- P19258
- MFCD14582070
- DS-19008
- AKOS015945670
- 4,6-Dibromo-2-pyridinecarbonitrile
- DTXSID601297589
- 1206247-80-4
-
- MDL: MFCD14582070
- Inchi: 1S/C6H2Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H
- InChI Key: FQJIBRVPNBJCOZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(N=C(C#N)C=1)Br
Computed Properties
- Exact Mass: 261.85642g/mol
- Monoisotopic Mass: 259.85847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36.7
4,6-dibromopyridine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009307-250mg |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 250mg |
$970.20 | 2023-09-04 | |
| Alichem | A029009307-1g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 1g |
$3039.75 | 2023-09-04 | |
| Chemenu | CM248177-1g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 1g |
$234 | 2021-08-04 | |
| Chemenu | CM248177-5g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 5g |
$935 | 2021-08-04 | |
| Chemenu | CM248177-10g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 10g |
$1403 | 2021-08-04 | |
| Chemenu | CM248177-25g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 25g |
$2338 | 2021-08-04 | |
| abcr | AB545969-1 g |
4,6-Dibromopyridine-2-carbonitrile; . |
1206247-80-4 | 1g |
€435.00 | 2023-07-11 | ||
| Apollo Scientific | OR510050-250mg |
4,6-Dibromopicolinonitrile |
1206247-80-4 | >95% | 250mg |
£44.00 | 2025-02-20 | |
| Chemenu | CM248177-1g |
4,6-Dibromopicolinonitrile |
1206247-80-4 | 95% | 1g |
$198 | 2022-06-14 | |
| eNovation Chemicals LLC | D633902-1G |
4,6-dibromopyridine-2-carbonitrile |
1206247-80-4 | 97% | 1g |
$150 | 2024-07-21 |
4,6-dibromopyridine-2-carbonitrile Suppliers
4,6-dibromopyridine-2-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4,6-dibromopyridine-2-carbonitrile
Recent Advances in the Application of 4,6-Dibromopyridine-2-carbonitrile (CAS: 1206247-80-4) in Chemical Biology and Pharmaceutical Research
4,6-Dibromopyridine-2-carbonitrile (CAS: 1206247-80-4) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, biological activity, and potential therapeutic applications.
One of the key areas of interest is the use of 4,6-dibromopyridine-2-carbonitrile as a precursor in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the construction of pyridine-based scaffolds, which are critical for the development of kinase inhibitors. The compound's bromine substituents allow for selective functionalization, enabling the introduction of diverse pharmacophores. This flexibility has been exploited to create libraries of compounds with varying biological activities, including anti-cancer and anti-inflammatory properties.
In addition to its synthetic utility, 4,6-dibromopyridine-2-carbonitrile has shown promise in drug discovery programs targeting protein-protein interactions (PPIs). A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of this compound in the design of small-molecule inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer immunotherapy. The researchers utilized the compound's nitrile group as a key pharmacophore, which facilitated hydrogen bonding interactions with the target protein. This approach led to the identification of several lead compounds with potent inhibitory activity in vitro and in vivo.
Another significant application of 4,6-dibromopyridine-2-carbonitrile is in the field of chemical biology, where it has been employed as a tool for probing enzyme mechanisms. A study in ACS Chemical Biology (2023) described its use as a covalent inhibitor of cysteine proteases, leveraging the reactivity of the bromine substituents to form stable adducts with the enzyme's active site. This work not only provided insights into the enzyme's mechanism but also opened new avenues for the development of targeted therapies for diseases such as malaria and COVID-19.
Despite these advancements, challenges remain in the optimization of 4,6-dibromopyridine-2-carbonitrile-derived compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a valuable tool in chemical biology and pharmaceutical research.
In conclusion, 4,6-dibromopyridine-2-carbonitrile (CAS: 1206247-80-4) represents a promising scaffold for the development of novel therapeutic agents and chemical probes. Its unique reactivity and structural features enable diverse applications, from kinase inhibitor design to the modulation of protein-protein interactions. Future research should focus on optimizing its derivatives for improved pharmacokinetic properties and exploring new biological targets. The continued exploration of this compound is likely to yield significant contributions to the fields of drug discovery and chemical biology.
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